molecular formula C24H20N4O3S2 B2356530 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105214-82-1

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2356530
CAS No.: 1105214-82-1
M. Wt: 476.57
InChI Key: SMQYWAKZOAQPEJ-UHFFFAOYSA-N
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Description

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a quinoline core substituted with methoxy, piperidinylcarbonyl, and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidinyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Similar in structure but with different substituents on the piperidine rings.

    6-Methoxy-3-methylindole-2-carboxylate: Contains a methoxy group and a quinoline core but differs in the substitution pattern.

Uniqueness

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in drug discovery and organic synthesis.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-3-30-17-11-9-16(10-12-17)22-26-20(31-27-22)14-32-24-25-18-13-19(15-7-5-4-6-8-15)33-21(18)23(29)28(24)2/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQYWAKZOAQPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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